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Abstract

Avibactam is a first-in-class, non-f3-lactam B-lactamase inhibitor that employs a novel,
reversible covalent mechanism of action. When combined with 3-lactam antibiotics such as
ceftazidime, it restores their activity against a broad spectrum of multidrug-resistant Gram-
negative bacteria that produce Ambler class A, class C, and some class D serine -lactamases.
This technical guide provides an in-depth review of the pharmacological profile of avibactam,
including its mechanism of action, enzyme kinetics, spectrum of activity, and
pharmacokinetic/pharmacodynamic properties. Furthermore, it summarizes the preliminary
safety profile established through key clinical trials and presents detailed experimental
protocols for its preclinical and in vitro evaluation.

Pharmacological Profile
Mechanism of Action

Avibactam is structurally distinct from traditional -lactamase inhibitors like clavulanic acid or
tazobactam as it is based on a diazabicyclooctane (DBO) core.[1] Its inhibitory action proceeds
via a two-step, reversible mechanism.[2]

o Acylation: Avibactam forms a covalent bond with the catalytic serine residue in the active
site of a susceptible B-lactamase. This reaction opens the DBO ring, forming a stable
carbamoyl-enzyme complex that is catalytically inactive.[1][3]
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o Deacylation (Recyclization): Unlike B-lactam-based inhibitors that undergo hydrolysis and
permanent inactivation, the avibactam-enzyme complex can undergo deacylation.[4] This
process involves the reformation of the DBO ring and the release of intact, active avibactam
from the enzyme.[2] This recyclization is slow, effectively sequestering the B-lactamase and
allowing the partner antibiotic to reach its target.[2]

This unique reversible covalent inhibition protects the partner B-lactam antibiotic from
degradation by a wide range of serine B-lactamases.[5][6] Avibactam does not inhibit class B

metallo-B-lactamases (MBLSs), which utilize zinc ions for catalysis.[7][8]

ki (Fast)
Free B-Lactamase (E)
+ Avibactam (1)
Non-covalent

k-1 Complex (Eel) ka2 (Acylation)

| | -
gl Covalent Acyl-Enzyme
Complex (E-I*)
Regenerated k-2 (Deacylation/Recyclization)

B-Lactamase (E) Slow
+ Intact Avibactam (1)

\

Click to download full resolution via product page

Mechanism of reversible covalent inhibition by Avibactam.

Enzyme Inhibition Kinetics

The efficacy of avibactam varies across different classes of serine 3-lactamases. The
efficiency of acylation (k2/Ki) is generally highest for class A enzymes, followed by class C, and
then class D enzymes.[9] The deacylation rate (k_off), which determines the half-life of the

inhibited complex, also shows significant variation.
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Acylation Deacylati  Half-life
E Ambler Organism Efficiency on Rate (t/2) of Referenc
nzyme
i Class Source (k2/Ki) (k_off) Acyl- e
(M—*s—?) (s™) Enzyme
TEM-1 A E. coli >1.6x105 7.5x10"%  ~16min [2]
CTX-M-15 A E. coli 1.0 x 10° 29x104 ~40 min [9]
K.
KPC-2 A pneumonia 8.3 x 103 1.4x10°4 ~82 min [9]
e
P99 AMpC C E. cloacae 5.1x103 3.8x 105 ~300 min [9]
PAO1 P. _
C _ 3.0x 103 1.9x10°3 ~6 min [9]
AmpC aeruginosa
K.
OXA-48 D pneumonia 1.9 x 103 2.7x10°° >24 hours [9]
e
P.
OXA-10 D ) 1.1x 10t <1.3x10°% >5days [9]
aeruginosa

In Vitro Spectrum of Activity

Avibactam restores the activity of ceftazidime against many ceftazidime-resistant Gram-

negative pathogens. When tested at a fixed concentration of 4 pg/mL, avibactam significantly

lowers the Minimum Inhibitory Concentration (MIC) of ceftazidime for bacteria producing

extended-spectrum B-lactamases (ESBLSs), KPC, AmpC, and OXA-48-like carbapenemases.

[10][11]
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Organism

Ceftazidime-

Ceftazidime MICo0 Avibactam (4

(Resistance Reference
. (ng/mL) pg/mL) MICoo
Mechanism)
(ng/mL)

Enterobacteriaceae

>64 2 [12]
(Overall)
K. pneumoniae (KPC-

_ >64 2 [7]
producing)
E. coli (ESBL-
. >32 0.5 [10]
producing)
Enterobacteriaceae
) 32 4 [7]

(OXA-48-producing)
P. aeruginosa

>64 8 [12]
(Overall)
P. aeruginosa
(Ceftazidime- >64 32 [10]

Resistant)

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of avibactam is complementary to that of its partner antibiotics,

such as ceftazidime, allowing for co-administration.[13]

Parameter Value Reference
Elimination Half-life (t/2) ~1.4 - 3.2 hours [13]
Volume of Distribution (Vd) ~154-26.3L [13]
Plasma Protein Binding Low N/A
Metabolism Minimal [13]
Primary Route of Elimination Renal excretion (as [13]

unchanged drug)
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The key pharmacodynamic (PD) index for avibactam is the percentage of the dosing interval
that the free drug concentration remains above a critical threshold concentration (%fT > Cx).[1]
A Ct of 1 mg/L has been identified as a target for efficacy in preclinical models. Monte Carlo
simulations predict that standard dosing regimens achieve a high probability of target
attainment (fT > 1 mg/L for 50% of the dosing interval) against pathogens with ceftazidime-
avibactam MICs up to 8 mg/L.[14]

Mechanisms of Resistance

Resistance to ceftazidime-avibactam, though currently rare, can emerge through several
mechanisms:

e [B-Lactamase Modification: Amino acid substitutions within the Q-loop of KPC enzymes (e.g.,
D179Y) can reduce the binding affinity of avibactam, leading to resistance.[15][16]

 Increased Efflux: Overexpression of efflux pump systems can reduce the intracellular
concentration of the drug.[16]

o Porin Deficiency: Mutations or decreased expression of outer membrane porins (e.g.,
OmpK35/36 in K. pneumoniae) can limit drug entry into the periplasmic space.[7][16]

o Metallo-B-Lactamase (MBL) Acquisition: Bacteria that acquire MBLs are inherently resistant
as avibactam does not inhibit this class of enzymes.[7]

Preliminary Safety Profile

Pooled analyses of Phase 3 clinical trials have demonstrated that ceftazidime-avibactam is
generally safe and well-tolerated.[17][18] The safety profile is consistent with that of ceftazidime
administered alone.
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Adverse Event (AE) Ceftazidime-Avibactam (%) Comparator (%)
Any Adverse Event 53.7 53.6
Serious Adverse Events
11.9 7.1
(SAEs)
Drug-Related SAEs <2.0 <2.0
Discontinuation due to AEs ~3-5 ~3-5
Diarrhea / Nausea Common, typically mild Common, typically mild

Data compiled from studies in complicated urinary tract infections (cUTI) and other indications.
Frequencies can vary by patient population and indication.[17][18]

Detailed Experimental Protocols
Protocol: Broth Microdilution MIC Susceptibility Testing

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for
determining the MIC of ceftazidime-avibactam.[2]
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Preparation Inoculum Preparation

Mueller-Hinton Broth (CAMHB) (18-24h, 35°C)

[ Prepare stock solutions of ) [ Select 3-5 colonies to create

Ceftazidime and Avibactam a suspension in saline )
Create serial 2-fold dilutions of ) [ G SIS (i s /e j

Prepare cation-adjusted ) [ Culture isolate on agar plate

0.5 McFarland standard
(~1.5 x 108 CFU/mL)

i

Add a fixed concentration of ) [ USRI DERIISNS
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final inoculum of ~5 x 10> CFU/mL

Avibactam (4 pg/mL) to each well in each well

As Execution & Readout

Inoculate 96-well microtiter plate
containing drug dilutions

Include growth control (no drug) )
S

)

and sterility control (no bacteria) well

'

Incubate plate at 35°C + 2°C
for 16-20 hours in ambient air

l

Read plate visually or with a plate j
n

(o )

)

reader to find the lowest concentratio
with no visible growth (the MIC)

= )

Click to download full resolution via product page

Workflow for Broth Microdilution MIC Testing.
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Methodology:

o Materials: 96-well microtiter plates, cation-adjusted Mueller-Hinton Broth (CAMHB),
ceftazidime analytical powder, avibactam analytical powder, bacterial isolates, 0.5
McFarland turbidity standard, sterile saline.

» Plate Preparation:
o Prepare serial two-fold dilutions of ceftazidime in CAMHB in the wells of a 96-well plate.
o Add avibactam to each well to achieve a final, fixed concentration of 4 pg/mL.

e Inoculum Preparation:

o From an 18-24 hour culture plate, select several colonies and suspend them in sterile
saline.

o Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

o Perform a further dilution in CAMHB so that the final concentration in each well after
inoculation will be approximately 5 x 105> CFU/mL.

e Inoculation and Incubation:
o Inoculate each well of the prepared microtiter plate with the bacterial suspension.

o Include a positive control well (broth + inoculum, no drug) and a negative control well
(broth only).

o Incubate the plates at 35°C for 16-20 hours.
* Interpretation:

o The MIC is defined as the lowest concentration of ceftazidime (in the presence of 4 pug/mL
avibactam) that completely inhibits visible bacterial growth.

Protocol: Determining Enzyme Inhibition Kinetics
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This protocol outlines the measurement of acylation and deacylation rates for avibactam

against a purified -lactamase.[1]

Methodology:

e Enzyme Purification: Purify the target -lactamase (e.g., KPC-2, AmpC) from an

overexpressing bacterial strain using chromatography techniques such as affinity or ion-

exchange chromatography.[4] Assess purity via SDS-PAGE.

» Acylation Rate (k2/Ki) Measurement:

o

Work in a suitable buffer (e.g., 200 mM phosphate buffer, pH 7.0) at a constant
temperature (e.g., 37°C).

Combine the purified enzyme and a chromogenic substrate (e.g., nitrocefin) in a cuvette.
Initiate the reaction by adding varying concentrations of avibactam.
Monitor the hydrolysis of the substrate over time using a spectrophotometer.

The rate of inactivation (k_obs) at each avibactam concentration is determined by fitting
the progress curves to an equation for slow-binding inhibition.

The second-order rate constant (k2/Ki) is determined from the slope of a plot of k_obs
versus avibactam concentration.

o Deacylation Rate (k_off) Measurement:

o

Incubate a high concentration of the purified enzyme with a saturating concentration of
avibactam to form the covalent acyl-enzyme complex.

Perform a rapid, large "jump dilution” (e.g., >1000-fold) of the complex into a buffer
containing the chromogenic substrate. This dilution effectively prevents re-binding of any
dissociated avibactam.

Monitor the return of enzymatic activity (hydrolysis of the substrate) over an extended
period.
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o The rate of activity return corresponds to the deacylation rate constant (k_off or k-2),
which can be calculated by fitting the data to a first-order exponential equation.

Protocol: Murine Thigh Infection Model for In Vivo
Efficacy

This model is a standard for evaluating the in vivo efficacy of antimicrobial agents.[6]
Methodology:
e Animal Preparation:

o Use specific-pathogen-free female mice (e.g., ICR or CD-1 strain).

o Render the mice neutropenic by administering cyclophosphamide intraperitoneally (e.qg.,
150 mg/kg on day -4 and 100 mg/kg on day -1) to reduce the influence of the host immune
system.

e Infection:
o Culture the challenge organism to the mid-logarithmic growth phase.
o Dilute the bacterial suspension to the desired concentration (e.g., ~107 CFU/mL).
o Inject 0.1 mL of the inoculum into the posterior thigh muscles of each mouse.
e Treatment:
o Initiate treatment at a defined time post-infection (e.g., 2 hours).

o Administer ceftazidime-avibactam (or control agents) subcutaneously or intraperitoneally
at various dosing regimens. Doses are often humanized to simulate exposures seen in
patients.

e Evaluation:

o At a set time point (e.g., 24 hours post-treatment initiation), euthanize the mice.
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o Aseptically remove the thigh muscles, homogenize them in sterile saline, and perform
serial dilutions.

o Plate the dilutions onto appropriate agar to determine the bacterial load (CFU/thigh).
e Endpoint:

o The efficacy of the treatment is determined by comparing the bacterial load in the thighs of
treated animals to that of untreated controls. A static effect is defined as no change from
the initial bacterial count, while a 1-logio or greater reduction is considered bactericidal.

Chemical Structure of Avibactam

Avibactam is a member of the diazabicyclooctane class. Its chemical formula is C7H11N30eS.

Chemical structure of Avibactam.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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